molecular formula C19H12ClFN4O B15096117 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B15096117
M. Wt: 366.8 g/mol
InChI Key: YAFLFVCKIDLTQX-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a 4-chlorobenzamide moiety at position 3. The structural uniqueness of this molecule lies in its dual halogenation (fluorine and chlorine) and the pyrimidine ring, which differentiates it from related imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C19H12ClFN4O

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C19H12ClFN4O/c20-14-6-2-13(3-7-14)18(26)24-17-16(12-4-8-15(21)9-5-12)23-19-22-10-1-11-25(17)19/h1-11H,(H,24,26)

InChI Key

YAFLFVCKIDLTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can be contextualized against structurally analogous compounds, as outlined below:

Structural Analogues and Key Differences

4-Chloro-N-[2-(2-Thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2, CAS 374084-31-8) Structure: Substitution of the 4-fluorophenyl group with a 2-thienyl ring on the imidazo[1,2-a]pyridine core. Activity: A highly selective extracellular δ-GABA-A receptor ligand with demonstrated efficacy in enhancing tonic inhibitory currents . Key Difference: The sulfur-containing thienyl group may engage in distinct hydrophobic or π-orbital interactions compared to the fluorine-substituted phenyl group in the target compound. Pyridine vs.

N-[3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methylbenzamide (CAS 338415-11-5)

  • Structure : Features a 4-methylbenzamide group and a 4-chlorophenyl substituent on an imidazo[1,2-a]pyridine scaffold.
  • Key Difference : The absence of fluorine and the pyridine (vs. pyrimidine) core likely reduce metabolic stability and δ-GABA-A receptor selectivity compared to the target compound .

4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 324543-46-6) Structure: Contains a 4-fluorobenzamide group but lacks chlorine and uses a pyridine core.

Pharmacological and Physicochemical Data

Compound Name Core Structure Substituents (Imidazo Ring) Benzamide Group Molecular Weight Receptor Activity Bioavailability Insights
Target Compound Imidazo[1,2-a]pyrimidine 2-(4-Fluorophenyl) 4-Chloro ~374.8 (calc.) Assumed δ-GABA-A affinity Likely moderate (fluorine enhances metabolic stability)
DS2 (CAS 374084-31-8) Imidazo[1,2-a]pyridine 2-(2-Thienyl) 4-Chloro 361.82 δ-GABA-A selective Moderate (limited by thienyl metabolism)
CAS 338415-11-5 Imidazo[1,2-a]pyridine 3-(4-Chlorophenyl) 4-Methyl 361.82 Unknown Likely low (methyl reduces solubility)
Inhibitor (Table 9 Compound) Imidazo[1,2-a]pyrimidine C-8 nitrogen substitution 4-Methyl ~450 (est.) Reduced potency Low (nitrogen substitution reduces oral bioavailability)

Key Findings from Comparative Studies

  • Halogenation Impact: The dual halogenation (Cl, F) in the target compound may optimize lipophilicity and receptor binding compared to mono-halogenated analogues like DS2 or non-halogenated derivatives .
  • Substituent Position : Fluorine at the para position of the phenyl ring (target compound) likely improves metabolic stability and CNS penetration compared to ortho/meta substitutions in other fluorinated benzamides .

Biological Activity

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing comparative data on similar compounds.

Chemical Structure

The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chloro and 4-fluorophenyl substituents enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the imidazo[1,2-a]pyrimidine scaffold could lead to enhanced antimicrobial properties.

GABA-A Receptor Modulation

The compound's structural analogs have been investigated as positive allosteric modulators (PAMs) of the GABA-A receptor. Research indicates that specific modifications can improve metabolic stability and reduce hepatotoxicity. For example, certain benzimidazole derivatives exhibited a preference for the α1/γ2 interface of the GABA-A receptor, which is crucial for their modulatory effects .

The biological activity of this compound may involve:

  • Allosteric Modulation : Enhancing or inhibiting receptor activity through non-competitive binding.
  • Metabolic Stability : Structural modifications can lead to increased resistance to metabolic degradation, thus prolonging the drug's efficacy in vivo .

Case Studies and Research Findings

StudyCompoundActivityMIC (μg/mL)Reference
1Pyrrole Benzamide DerivativesAntibacterial3.12 - 12.5
2Imidazo[1,2-a]pyridine AnaloguesGABA-A PAMsN/A
3Fluorinated BenzamidesAntimicrobialN/A

Notable Findings

  • Metabolic Pathways : The metabolic pathways for similar compounds often involve hydroxylation at various sites on the aromatic rings. This has implications for designing more stable derivatives that retain biological activity while minimizing degradation .
  • Comparative Activity : The antibacterial activity of related compounds has been benchmarked against standard antibiotics like isoniazid and ciprofloxacin, indicating a promising profile for further development .

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